molecular formula C9H7F3O2 B6321637 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% CAS No. 159276-64-9

2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95%

Cat. No. B6321637
CAS RN: 159276-64-9
M. Wt: 204.15 g/mol
InChI Key: HQSIRNKIRHDECP-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin (TFDM-B) is a trifluorinated aromatic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important molecule for the synthesis of many other compounds, and its properties make it a valuable tool for studying the structure and function of proteins and enzymes. TFDM-B has become a popular compound in scientific research, with its unique properties allowing for a range of applications in laboratory experiments.

Scientific Research Applications

2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been used in a variety of scientific research applications, including its use as an inhibitor of enzymes in biochemical studies. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the body. In addition, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been used in studies of the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes in biochemical studies. It is believed that the trifluorinated aromatic structure of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, as well as to block the action of drugs on the body. In addition, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has been shown to affect the expression of genes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% in laboratory experiments include its high purity and its ability to inhibit enzymes in biochemical studies. Its trifluorinated aromatic structure also makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% has some limitations, such as its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The future of 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% research is promising, with potential applications in the fields of drug development, environmental studies, and biochemistry. Its unique properties make it a valuable tool for studying the structure and function of proteins and enzymes. In addition, its ability to inhibit enzymes in biochemical studies could be used to develop new drugs and therapies. Other potential future directions for 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% research include the study of its effects on gene expression and its potential use as an environmental pollutant detector.

Synthesis Methods

2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin, 95% is synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-chloro-1,3-difluorobenzene in the presence of a base, such as potassium carbonate, to produce the desired product. The second step involves the reaction of the product with 2-chloro-1,3-difluorobenzene and an alkali metal, such as sodium, to produce the desired product.

properties

IUPAC Name

2,3,3-trifluoro-6-methyl-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6-7(4-5)14-9(11,12)8(10)13-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIRNKIRHDECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218026
Record name 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159276-64-9
Record name 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159276-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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